3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSIZDMRJKPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222425 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-11-2 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves:
- Construction of the pyrrolo[2,3-c]pyridine bicyclic scaffold.
- Introduction of the carboxylic acid group at the 7-position.
- Functionalization at the 3-position to introduce the amino group.
Key synthetic approaches include intramolecular cyclization, nitrile reduction, and substitution reactions on suitably substituted pyrrole or pyridine precursors.
Acid-Promoted Intramolecular Cyclization of Amidoacetals
A facile and scalable method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones, which are closely related to the target compound, involves acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. This method, reported by Nechayev et al., uses mild acidic conditions to promote cyclization efficiently, yielding the bicyclic scaffold with high regioselectivity and scalability up to molar quantities without yield loss.
- Starting from 2-pyrrolecarboxylic acid derivatives.
- Acid catalysis induces cyclization to form the pyrrolo[2,3-c]pyridine-7-one core.
- Subsequent regioselective alkylation or arylation can modify the nitrogen at position 6.
- This method can be adapted to introduce amino groups via further functional group transformations.
Conversion of Cyano Groups to Pyrrolidine Structures (Hydro-reduction and Cyclization)
A patented method (CN104402879A) describes a novel one-step conversion of cyano groups into pyrrolidine rings under Raney nickel catalysis. This involves:
- Alkylation of a precursor compound with haloacetonitrile in the presence of a base at room temperature.
- Raney nickel-catalyzed hydro-reduction, cyclization, and reductive amination at 16–60°C to form the bicyclic pyrrolo[2,3-c]pyridine derivatives.
- Subsequent acylation and hydro-reduction steps to introduce carboxyl or ester groups.
This method is notable for its mild reaction conditions, simple operation, and the use of readily available and inexpensive raw materials. It is especially effective for synthesizing derivatives with carboxyl or ester groups, which can be precursors to the carboxylic acid functionality.
The introduction of the amino group at the 3-position often involves:
- Nitration of the pyrrolo[2,3-c]pyridine scaffold using fuming nitric acid to selectively nitrate the 3-position.
- Isolation of the 3-nitro derivative by precipitation.
- Catalytic reduction of the nitro group to the amino group using hydrogenation or other reducing agents.
This sequence was demonstrated in the synthesis of related pyrrolo[2,3-b]pyridine derivatives, showing that nitration and subsequent reduction are reliable steps to install the amino group.
Multi-step Synthesis from Pyrrole Precursors
Another approach involves starting from substituted pyrroles:
- Synthesis begins with 2-substituted pyrroles.
- Knoevenagel condensation introduces the carboxylic acid moiety.
- Conversion of functional groups such as azides followed by Curtius rearrangement to install amino functionalities.
- Cyclization to form the pyrrolo[2,3-c]pyridine core.
This method was successfully applied in academic theses focusing on pyrrolo[3,2-c]pyridine derivatives and can be adapted for the this compound target.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The Raney nickel catalyzed method is particularly efficient for constructing pyrrolo[2,3-c]pyridine derivatives with carboxyl or ester groups, making it suitable for preparing 7-carboxylic acid derivatives after hydrolysis.
- Acid-promoted cyclization provides a robust route to the bicyclic core with high regioselectivity, facilitating further functionalization at the 3-position.
- Nitration followed by reduction remains a classical and reliable route to introduce the amino group at position 3, essential for the target compound.
- Multi-step synthetic routes starting from pyrrole precursors offer flexibility in substitution patterns but require careful control of reaction conditions and intermediate purifications.
Chemical Reactions Analysis
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyridine ring.
Scientific Research Applications
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound’s structure allows it to bind effectively to these receptors, disrupting their signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The following table compares key structural and physicochemical properties of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with similar compounds:
Key Observations :
- Substituent Position : The position of the carboxylic acid group (e.g., 7 vs. 2 or 6) significantly impacts electronic distribution and hydrogen-bonding capacity. For example, 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid exhibits a lower predicted pKa (~3.02) compared to pyrrolo[2,3-c]pyridine derivatives, likely due to differences in ring strain and electron-withdrawing effects .
- Amino vs.
Biological Activity
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS Number: 1190310-11-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇N₃O₂. It features a pyrrolo[2,3-c]pyridine core with an amino group at the 3-position and a carboxylic acid at the 7-position. The compound has a molecular weight of approximately 177.16 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with tubulin, inhibiting its polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent, particularly in targeting various cancer types.
Table 1: Anticancer Activity of this compound
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H460 | 15 | Tubulin inhibition | |
| A549 | 20 | Apoptosis induction | |
| HT-29 | 18 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes. For example, it has shown potential as an inhibitor of aldose reductase (AR), which is involved in diabetic complications. The presence of the carboxylic group at an optimal distance from the pyrrolopyridine scaffold is crucial for its inhibitory activity.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Aldose Reductase | Competitive Inhibition | 12 | |
| Tubulin | Non-competitive | 15 |
Neuroprotective Effects
In addition to anticancer effects, there are indications that derivatives of pyrrolo[2,3-c]pyridine compounds may exhibit neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of the compound in various biological assays:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on different cancer cell lines (H460, A549). The results demonstrated a dose-dependent response leading to significant cell death at concentrations as low as 15 µM.
- Diabetes Research : Another study focused on the compound's role in inhibiting aldose reductase activity in vitro. The findings suggest that it could be a promising candidate for preventing diabetic complications due to its effective inhibition profile.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Interaction : By binding to tubulin, it disrupts microtubule formation necessary for mitosis.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antioxidant Activity : Some studies suggest that it may also possess antioxidant properties that protect cells from oxidative damage.
Q & A
Q. What are the common synthetic routes for 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, and what are critical considerations in reaction design?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A common approach is the condensation of substituted pyrrole intermediates with pyridine derivatives under basic conditions (e.g., DBU in THF) . For example, analogous compounds like pyrrolopyrimidine esters are synthesized via reactions between methyl isocyanoacetate and pyrrole-2-carboxaldehydes, followed by hydrolysis to yield carboxylic acids . Key considerations include:
- Reagent purity : Use anhydrous solvents to avoid side reactions.
- Temperature control : Maintain reflux conditions (e.g., 80°C in ethanol) to ensure complete cyclization .
- Protection/deprotection strategies : Amino groups may require Boc protection to prevent unwanted side reactions during coupling steps .
Q. How to characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Identify characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, NH2 groups at δ 6.0–6.5 ppm) .
- LCMS/HPLC : Confirm molecular weight (e.g., ESIMS m/z ~208) and purity (>95% by HPLC) .
- Elemental analysis : Verify C/H/N ratios within 0.4% of theoretical values .
Contaminants like unreacted starting materials or regioisomers require gradient elution protocols (e.g., 0.1% TFA in acetonitrile/water) .
Q. What strategies address solubility challenges in aqueous or organic solvents for this compound?
- Methodological Answer : Solubility issues arise from the planar aromatic core and zwitterionic nature. Strategies include:
- Co-solvent systems : Use DMSO:water (1:4) for biological assays or THF:methanol (3:1) for reactions .
- pH adjustment : Protonate/deprotonate functional groups (e.g., pH 2–4 for carboxylic acid solubility) .
- Derivatization : Convert to methyl esters or amides temporarily to enhance lipid solubility .
Advanced Research Questions
Q. How to optimize reaction conditions for synthesizing derivatives with regioselective functionalization?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution : Use directing groups (e.g., amino at position 3) to favor functionalization at position 7 .
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets halogenated positions .
- Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide experimental design .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or LCMS fragments)?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Steps include:
- Multi-technique validation : Compare NMR, IR, and X-ray crystallography (if crystalline) .
- Isotopic labeling : Use 13C-labeled analogs to confirm peak assignments .
- High-resolution MS : Identify unexpected adducts (e.g., sodium or potassium ions) .
Q. What computational methods enable predictive design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Integrate:
- Quantum chemical calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Screen against target proteins (e.g., kinase domains) to prioritize synthetic targets .
- Machine learning : Train models on existing SAR data to predict solubility or toxicity .
Q. How to evaluate the compound’s stability under varying pH, temperature, or light exposure?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24h, then analyze by HPLC .
- Photostability : Use ICH Q1B guidelines (UV light at 320–400 nm) to detect photo-oxidation products .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .
Q. What methodologies enable regioselective functionalization of the pyrrolopyridine core?
- Methodological Answer : Leverage directing groups and catalytic systems:
- Buchwald-Hartwig amination : Install amino groups at specific positions using Pd/Xantphos catalysts .
- Electrophilic halogenation : NIS or NBS in DMF selectively halogenates electron-rich positions .
- Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
